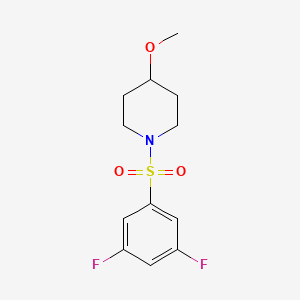

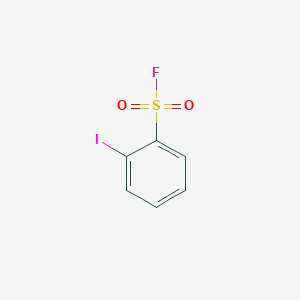

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Proton Exchange Membranes for Fuel Cells

In the domain of energy conversion, sulfonated polymers exhibit promising characteristics for fuel cell applications. A study by Kim, Robertson, and Guiver (2008) demonstrated the synthesis of comb-shaped poly(arylene ether sulfone)s with high proton conductivity, employing sulfonated side-chain grafting units derived from sulfonated 4-fluorobenzophenone and related compounds. These materials, characterized by high thermal stability and water uptake, show potential as polyelectrolyte membrane materials in fuel cells, underlining the importance of sulfone functionalities in energy-related applications (Kim, Robertson, & Guiver, 2008).

Broad-Spectrum Antibacterial Agents

The synthesis of sulfone-containing compounds has been crucial in developing potent antibacterial agents. Hashimoto et al. (2007) outlined the synthesis of a new 2-sulfonylquinolone, a key intermediate in creating broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study exemplifies the role of sulfone intermediates in medicinal chemistry, providing pathways to novel treatments for bacterial infections (Hashimoto et al., 2007).

Cyclisation Catalysts in Organic Synthesis

In organic synthesis, sulfonamides serve as effective terminators for cationic cyclizations, facilitating the efficient formation of polycyclic systems. Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides, leading to pyrrolidines and other cyclic compounds. This research underscores the utility of sulfonamide groups in synthesizing complex organic molecules (Haskins & Knight, 2002).

Nanofiltration Membrane Development

The synthesis of novel sulfonated thin-film composite nanofiltration membranes with improved water flux represents a significant advancement in water treatment technologies. Liu et al. (2012) reported on membranes prepared from sulfonated aromatic diamine monomers, demonstrating enhanced hydrophilicity and effective dye rejection. These findings highlight the application of sulfonated compounds in environmental engineering, particularly in developing more efficient water purification systems (Liu et al., 2012).

Crosslinking Reagents in Bioorganic Synthesis

The development of bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcases the application of sulfone derivatives in bioorganic chemistry. Hosmane et al. (1990) highlighted the reagent's high reactivity with amines and nucleic acid bases, offering a versatile tool for synthesizing complex bioorganic molecules. This research contributes to the understanding of crosslinking mechanisms and their potential in creating biologically active compounds (Hosmane et al., 1990).

作用機序

特性

IUPAC Name |

1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCNFVGJDIZVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

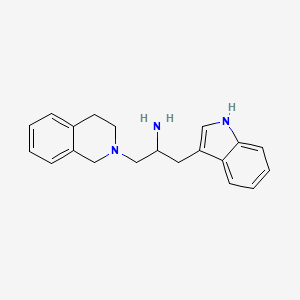

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2889241.png)

![(2E)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2889243.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)